molecular formula CH3OK<br>CH3KO B1262500 Potassium methanolate CAS No. 865-33-8

Potassium methanolate

Cat. No. B1262500
CAS RN: 865-33-8
M. Wt: 70.132 g/mol
InChI Key: BDAWXSQJJCIFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Potassium methanolate can be synthesized through the reaction of methanol with potassium. This process involves the direct interaction of potassium metal with methanol, resulting in the formation of potassium methanolate and hydrogen gas. The synthesis can be enhanced by using a catalyst or by optimizing the reaction conditions to improve yield and selectivity.

Molecular Structure Analysis

The molecular structure of potassium methanolate features a potassium ion and a methoxide ion. The potassium ion interacts with the oxygen atom of the methoxide group, forming a strong ionic bond. This interaction significantly influences the chemical and physical properties of potassium methanolate, including its reactivity and solubility in various solvents.

Chemical Reactions and Properties

Potassium methanolate participates in a wide range of chemical reactions, acting as a base or nucleophile. It is particularly effective in the synthesis of methanol from carbon monoxide and hydrogen, where it serves as a promoter in the presence of copper catalysts. Additionally, potassium methanolate is involved in the synthesis of dimethyl carbonate, showcasing its versatility in organic synthesis.

Physical Properties Analysis

The physical properties of potassium methanolate, such as its melting point, boiling point, and solubility, are crucial for its application in chemical reactions. It is a solid at room temperature and is highly soluble in methanol and other alcohols. Its solubility and reactivity are influenced by its ionic structure, which facilitates its interaction with various organic and inorganic compounds.

Chemical Properties Analysis

Potassium methanolate exhibits strong basicity due to the presence of the methoxide ion. This basic nature enables it to deprotonate acids and participate in nucleophilic substitution reactions. Its chemical properties are also characterized by its reactivity towards carbon dioxide, leading to the formation of carbonates and carbamates under certain conditions.

For detailed exploration and further information on potassium methanolate, including its synthesis, molecular structure, and involvement in various chemical reactions, the following references provide extensive insights:

  • Maack, M., Friis-Jensen, H., Sckerl, S., Larsen, J., & Chorkendorff, I. (2003). Methanol Synthesis on Potassium-Modified Cu(100) from CO + H2 and CO + CO2 + H2. Topics in Catalysis. (Maack et al., 2003)
  • Sheffer, G., & King, T. S. (1989). Potassium's promotional effect of unsupported copper catalysts for methanol synthesis. Journal of Catalysis. (Sheffer & King, 1989)
  • Fujita, S., Bhanage, B., Ikushima, Y., & Arai, M. (2001). Synthesis of dimethyl carbonate from carbon dioxide and methanol in the presence of methyl iodide and base catalysts under mild conditions: effect of reaction conditions and reaction mechanism. Green Chemistry. (Fujita et al., 2001)

Scientific Research Applications

1. Hydrolysis and Methanolysis of Bidesmosidic

  • Application Summary: Potassium methanolate is used in the transesterification of bidesmosidic saponins extracted from quinoa husk. The study aimed to understand the impact of structural modifications on the membranolytic activity of the saponins .
  • Methods of Application: The transesterification was performed using potassium methanolate in methanol . Three different samples were prepared and characterized: natural saponins extracted from the quinoa, monodesmosidic saponins with a carboxylic acid group, and monodesmosidic saponins with a methyl ester function .
  • Results: The study found that monodesmosidic saponins, whether hydrolyzed or transesterified, are much more active against erythrocytes than the bidesmosidic ones . This suggests that bidesmosidic saponins are likely to be the dormant form of saponins in plants .

2. Transesterification of Oils and Fats

  • Application Summary: Potassium methanolate is used as a catalyst in the transesterification of specific oils and fats, which is a crucial step in biodiesel production .
  • Methods of Application: Potassium methanolate, dissolved in methanol (KM 32), is used as a catalyst in the transesterification process . Almost all oils and fats can be transesterified using potassium catalysts .
  • Results: The use of potassium methanolate as a catalyst allows for the use of cheaper raw products such as animal fats or used cooking oils in place of pure vegetable oils .

3. Isolation of Crystalline Potassium Alkanecarboselenoates

  • Application Summary: Potassium methanolate is used in the reaction with bis (acyl) selenides to isolate potassium alkanecarboselenoates .
  • Methods of Application: The salts were isolated as crystals from the reaction of the corresponding bis (acyl) selenides with potassium methanolate .
  • Results: The salts readily react with alkyl iodides at 0°C to afford the corresponding alkyl alkanecarboselenoates in quantitative yields .

4. Biodiesel Production

  • Application Summary: Potassium methanolate is used as a catalyst in the transesterification of specific oils and fats, which is a crucial step in biodiesel production .
  • Methods of Application: Potassium methanolate, dissolved in methanol (KM 32), is used as a catalyst in the transesterification process . Almost all oils and fats can be transesterified using potassium catalysts .
  • Results: The use of potassium methanolate as a catalyst allows for the use of cheaper raw products such as animal fats or used cooking oils in place of pure vegetable oils .

5. Hydrolysis and Methanolysis of Bidesmosidic

  • Application Summary: Potassium methanolate is used in the transesterification of bidesmosidic saponins extracted from quinoa husk. The study aimed to understand the impact of structural modifications on the membranolytic activity of the saponins .
  • Methods of Application: The transesterification was performed using potassium methanolate in methanol . Three different samples were prepared and characterized: natural saponins extracted from the quinoa, monodesmosidic saponins with a carboxylic acid group, and monodesmosidic saponins with a methyl ester function .
  • Results: The study found that monodesmosidic saponins, whether hydrolyzed or transesterified, are much more active against erythrocytes than the bidesmosidic ones . This suggests that bidesmosidic saponins are likely to be the dormant form of saponins in plants .

6. Transesterification Catalyst

  • Application Summary: The main application of potassium methanolate is its use as a basic transesterification catalyst in biodiesel synthesis .
  • Methods of Application: Triglycerides of vegetable and animal origin are reacted with methanol in the presence of alkali metal methanolates to form the corresponding fatty methyl esters .
  • Results: The use of potassium methanolate as a catalyst allows for the use of cheaper raw products such as animal fats or used cooking oils in place of pure vegetable oils .

4. Biodiesel Production

  • Application Summary: Potassium methanolate is used as a catalyst in the transesterification of specific oils and fats, which is a crucial step in biodiesel production .
  • Methods of Application: Potassium methanolate, dissolved in methanol (KM 32), is used as a catalyst in the transesterification process . Almost all oils and fats can be transesterified using potassium catalysts .
  • Results: The use of potassium methanolate as a catalyst allows for the use of cheaper raw products such as animal fats or used cooking oils in place of pure vegetable oils .

5. Hydrolysis and Methanolysis of Bidesmosidic

  • Application Summary: Potassium methanolate is used in the transesterification of bidesmosidic saponins extracted from quinoa husk. The study aimed to understand the impact of structural modifications on the membranolytic activity of the saponins .
  • Methods of Application: The transesterification was performed using potassium methanolate in methanol . Three different samples were prepared and characterized: natural saponins extracted from the quinoa, monodesmosidic saponins with a carboxylic acid group, and monodesmosidic saponins with a methyl ester function .
  • Results: The study found that monodesmosidic saponins, whether hydrolyzed or transesterified, are much more active against erythrocytes than the bidesmosidic ones . This suggests that bidesmosidic saponins are likely to be the dormant form of saponins in plants .

6. Transesterification Catalyst

  • Application Summary: The main application of potassium methoxide is its use as a basic transesterification catalyst in biodiesel synthesis .
  • Methods of Application: Triglycerides of vegetable and animal origin are reacted with methanol in the presence of alkali metal methanolates to form the corresponding fatty methyl esters .
  • Results: The use of potassium methanolate as a catalyst allows for the use of cheaper raw products such as animal fats or used cooking oils in place of pure vegetable oils .

Safety And Hazards

Potassium methanolate is highly flammable and toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic if inhaled and causes damage to organs . The solid is very hygroscopic and decomposes quickly. It is only stable under exclusion of air and moisture .

Future Directions

The future demand for potassium methanolate is expected to be driven by specific factors, such as technological advancements, changing consumer behaviors, regulatory shifts, or global trends . As the market evolves, several key players will likely emerge as influential forces . Among the top contenders are leading companies or organizations, known for their innovation, market presence, and strategic initiatives .

properties

IUPAC Name

potassium;methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3O.K/c1-2;/h1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAWXSQJJCIFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3OK, CH3KO
Record name POTASSIUM METHYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1731
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name potassium methoxide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Potassium_methoxide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1029627
Record name Methanol, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.132 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, White to yellow hygroscopic solid; [Reference #1] Commercial products are powders or 32% solutions in methanol; [Reference #2] White powder; [Alfa Aesar MSDS], WHITE-TO-YELLOW HYGROSCOPIC POWDER.
Record name Methanol, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium methylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16837
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name POTASSIUM METHYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1731
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

11 °C c.c.
Record name POTASSIUM METHYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1731
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: reaction
Record name POTASSIUM METHYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1731
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.7 g/cm³
Record name POTASSIUM METHYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1731
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.0000048 [mmHg], Vapor pressure, Pa at 25 °C: (negligible)
Record name Potassium methylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16837
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name POTASSIUM METHYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1731
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

Potassium methanolate

CAS RN

865-33-8
Record name Potassium methylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanol, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium methanolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM METHOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45MYQ0GWGB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name POTASSIUM METHYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1731
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

No melting point; decomposes at >50 °C
Record name POTASSIUM METHYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1731
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium methanolate

Citations

For This Compound
160
Citations
H Kageyama, K Takagi, T Murai… - … für Naturforschung B, 1989 - degruyter.com
… A series of potassium alkanecarboselenoates (2) were isolated as crystals from the reaction of the corresponding bis(acyl) selenides with potassium methanolate. The salts 2 readily …
Number of citations: 17 www.degruyter.com
A Casas, MJ Ramos, Á Pérez - Biomass and bioenergy, 2011 - Elsevier
… The reactions were performed at 50 C using the range methyl acetate 12 mol mol −1 of refined sunflower oil to a value of 100 mol mol −1 and the range of potassium methanolate to oil …
Number of citations: 115 www.sciencedirect.com
D Garg, S Höring, J Ulbricht - Die Makromolekulare Chemie …, 1984 - Wiley Online Library
… , the use of cryptands as complexing agents in the polymerization of MMA has been reported to increase the activity of alkali salts of primary alcohols such as potassium methanolate in …
Number of citations: 22 onlinelibrary.wiley.com
M Hörner, F Broch… - … für anorganische und …, 2007 - Wiley Online Library
… The reaction of 1-(4-ethoxycarbonylphenyl)-3-(2-fluorophenyl)triazene with mercury(II) acetate in the presence of potassium methanolate in methanol yields [Hg(RNNNR)2] [R 4-…
Number of citations: 11 onlinelibrary.wiley.com
JE Boeke - 1968 - library.wur.nl
… From each apple in turn, a stream of air carrying respiratory CO 2 is mixed with a flow of titrant, a solution of potassium methanolate in acetone and methanol, 0.001 to 0.004 N. The …
Number of citations: 2 library.wur.nl
C Mariani, G Modena, G Scorrano - 1978 - pascal-francis.inist.fr
Keyword (fr) COMPOSE CROWN METHANOL! SUB BENZENE! SUB REACTION CHIMIQUE CRYPTATE BENZENE (CHLORO-1 DINITRO-2, 4)! ENT POTASSIUM METHANOLATE! …
Number of citations: 1 pascal-francis.inist.fr
RM Olk, W Dietzsch, R Kirmse, J Stach, E Hoyer… - Inorganica chimica …, 1987 - Elsevier
… are solvolyzed by 40 ml (1 M) methanolic potassium methanolate solution. After 10 min the reaction is finished. Adding of 20 ml diethylether precipitates the dipotassium trithione-…
Number of citations: 49 www.sciencedirect.com
K KHASHAYAR, F MOHTARAMI, M ASKARI - 1981 - pascal-francis.inist.fr
… POTASSIUM METHANOLATE …
Number of citations: 0 pascal-francis.inist.fr
S SEKIGUCHI, T TAKEI, T AIZAWA, K OKADA - 1977 - pascal-francis.inist.fr
Keyword (fr) SUBSTITUTION NUCLEOPHILE SUBSTITUTION AROMATIQUE CINETIQUE REACTION CHIMIQUE COMPLEXE MEISENHEIMER PROPRIETE THERMODYNAMIQUE …
Number of citations: 0 pascal-francis.inist.fr
S Sosnowski, S Slomkowski… - … Chemistry and Physics, 1991 - Wiley Online Library
… We have also originally observed') that in the polymerization of PPL, initiated with potassium methanolate, both alcoholate and carboxylate anions are formed first, and …
Number of citations: 25 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.